molecular formula C11H14ClN3O B1501054 (3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone CAS No. 1146080-48-9

(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone

Cat. No.: B1501054
CAS No.: 1146080-48-9
M. Wt: 239.7 g/mol
InChI Key: VKMFFENXBVUSMC-UHFFFAOYSA-N
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Description

(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone: . This compound is characterized by its unique molecular structure, which includes a piperidine ring, a pyrazine ring, and a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Nucleophilic substitution reactions: to introduce the chloromethyl group.

  • Condensation reactions: to form the pyrazine ring.

  • Reduction reactions: to complete the piperidine ring formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidizing agents: Commonly used oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.

  • Substituents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation products: Derivatives with different functional groups such as alcohols, ketones, or carboxylic acids.

  • Reduction products: Reduced forms of the compound with different saturation levels.

  • Substitution products: Compounds with new substituents at specific positions.

Scientific Research Applications

(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological targets.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone: can be compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:

  • Piperidine derivatives: Other piperidine-based compounds with different substituents.

  • Pyrazine derivatives: Compounds containing the pyrazine ring with various functional groups.

  • Chloromethyl compounds: Compounds with chloromethyl groups in different chemical environments.

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Properties

IUPAC Name

[3-(chloromethyl)piperidin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-6-9-2-1-5-15(8-9)11(16)10-7-13-3-4-14-10/h3-4,7,9H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMFFENXBVUSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671567
Record name [3-(Chloromethyl)piperidin-1-yl](pyrazin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-48-9
Record name Methanone, [3-(chloromethyl)-1-piperidinyl]-2-pyrazinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Chloromethyl)piperidin-1-yl](pyrazin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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